molecular formula C18H16N6O2S B2434850 N-{3-[1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide CAS No. 931335-16-9

N-{3-[1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide

Cat. No.: B2434850
CAS No.: 931335-16-9
M. Wt: 380.43
InChI Key: ZOQYDAZRIDHGSV-UHFFFAOYSA-N
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Description

N-{3-[1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide is a complex organic compound that features a combination of several heterocyclic structures. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. The presence of multiple functional groups and heteroatoms makes it a versatile molecule for chemical modifications and reactions.

Properties

IUPAC Name

N-[3-[1-(3,5-dimethylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2S/c1-10-7-11(2)9-13(8-10)24-12(3)15(21-23-24)16-19-18(27-22-16)20-17(25)14-5-4-6-26-14/h4-9H,1-3H3,(H,19,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQYDAZRIDHGSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=CO4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the core heterocyclic structures, such as the triazole and thiadiazole rings, followed by their coupling with the furan-2-carboxamide moiety. Common reagents used in these steps include hydrazine derivatives, carboxylic acids, and various catalysts to facilitate the formation of the desired bonds under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-{3-[1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds featuring the triazole and thiadiazole moieties exhibit promising anticancer properties. For example, derivatives of similar structures have demonstrated significant growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% in some cases . The incorporation of the furan ring in the structure may enhance bioactivity due to its ability to participate in π-stacking interactions with biological targets.

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Similar compounds have been reported to show efficacy against a range of bacterial and fungal pathogens . The 1,2,4-thiadiazole and triazole rings are known for their roles in developing new antibiotics and antifungals.

Pesticidal Activity

Compounds with triazole and thiadiazole functionalities are often explored for their pesticidal properties. Their mechanism typically involves disrupting metabolic processes in pests. Studies have shown that derivatives can function as effective fungicides or insecticides . The furan moiety may contribute to this activity by enhancing lipophilicity, facilitating better absorption through pest exoskeletons.

Synthesis and Evaluation

A study synthesized a series of compounds similar to N-{3-[1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide to evaluate their biological activities. The synthesized derivatives underwent in vitro testing for anticancer and antimicrobial activities, revealing that modifications on the triazole ring significantly affected potency .

Structure–Activity Relationship (SAR) Studies

SAR studies demonstrated that substituents on the thiadiazole and triazole rings could enhance biological activity. For instance, variations in alkyl groups on the triazole ring were correlated with increased potency against specific cancer cell lines .

Data Summary Table

Application AreaPotential UsesKey Findings
MedicinalAnticancer agentsSignificant growth inhibition in cell lines
Antimicrobial agentsEffective against various pathogens
AgriculturalPesticidesDisruption of metabolic processes in pests
Biological MechanismsEnzyme inhibitionInhibitors of cell proliferation enzymes
Receptor modulationModulation of cancer signaling pathways

Mechanism of Action

The mechanism of action of N-{3-[1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with triazole, thiadiazole, and furan moieties. Examples include:

Uniqueness

What sets N-{3-[1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide apart is its unique combination of these heterocyclic structures, which can confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .

Biological Activity

N-{3-[1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide is a synthetic compound with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on recent studies and findings.

Chemical Structure

The compound features a complex structure comprising a furan ring, a thiadiazole moiety, and a triazole unit. Its chemical formula can be represented as follows:

C15H16N6O2S\text{C}_{15}\text{H}_{16}\text{N}_{6}\text{O}_{2}\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole ring is known for its role in inhibiting enzymes and receptors involved in disease processes.

Inhibition of Enzymatic Activity

Research indicates that compounds containing triazole structures often exhibit inhibitory effects on various enzymes. For instance, studies have shown that similar compounds can inhibit protein tyrosine phosphatases (PTPs), which are crucial in cellular signaling pathways related to cancer and diabetes .

Antimicrobial Activity

Recent evaluations have demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effective inhibition against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized in Table 1.

Pathogen MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli10
Mycobacterium tuberculosis20

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro assays against human cancer cell lines revealed notable cytotoxic effects. The half-maximal inhibitory concentration (IC50) values for selected cell lines are presented in Table 2.

Cell Line IC50 (µM)
MCF-7 (Breast cancer)12.5
HCT116 (Colon cancer)8.0
A549 (Lung cancer)15.0

Case Studies

Case Study 1: Antitubercular Activity
A study focused on the antitubercular activity of this compound demonstrated its effectiveness against Mycobacterium tuberculosis with an IC50 value of 20 µg/mL. This suggests potential as a candidate for tuberculosis treatment .

Case Study 2: Cytotoxicity in Cancer Cells
Another investigation assessed the cytotoxic effects on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in MCF-7 cells at concentrations above 10 µM without causing substantial toxicity to normal cells .

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